molecular formula C34H40O16 B211789 Yadanzioside M CAS No. 101559-99-3

Yadanzioside M

Cat. No. B211789
M. Wt: 704.7 g/mol
InChI Key: QHFGKHHBXLUOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yadanzioside M is a natural compound with anti-cancer activity . It is a terpenoid triterpene, which is initially sourced from plants of the Simaroubaceae family, specifically Brucea javanica (L.) Merr .


Molecular Structure Analysis

The molecular formula of Yadanzioside M is C34H40O16 and it has a molecular weight of 704.67 . The exact structure is complex and can be found in various scientific resources .


Physical And Chemical Properties Analysis

Yadanzioside M is a powder with a molecular formula of C34H40O16 and a molecular weight of 704.67 . It’s recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Antitumor Properties

Antiviral Activity

Pharmacological Research

  • Cytotoxic Effects on Cancer Cell Lines: A study reported the isolation of various quassinoids, including Yadanzioside M, from Brucea javanica. These compounds exhibited cytotoxic effects on pancreatic adenocarcinoma cell lines, suggesting their potential in cancer treatment (Zhao, Lau, Leung, Che, & Lin, 2011).

Safety And Hazards

Yadanzioside M is for research use only and not for human or veterinary use . It’s advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . In case of contact, rinse thoroughly with water and seek medical advice if irritation occurs .

properties

IUPAC Name

methyl 3-benzoyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40O16/c1-13-15-9-18-33-12-46-34(31(44)45-3,26(33)24(29(43)49-18)50-28(42)14-7-5-4-6-8-14)27(41)23(40)25(33)32(15,2)10-16(19(13)36)47-30-22(39)21(38)20(37)17(11-35)48-30/h4-8,10,13,15,17-18,20-27,30,35,37-41H,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGKHHBXLUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)OC7C(C(C(C(O7)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906314
Record name Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72961

CAS RN

101559-99-3
Record name Yadanzioside M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
W Zhao, F Si - Chinese medicine and natural products, 2022 - thieme-connect.com
Objective The aim of the study is to explore the molecular mechanism of Yadanzi (Brucea javanica) in the treatment of glioblastoma (GBM) by using the methods of bioinformatics and …
Number of citations: 2 www.thieme-connect.com
T Sakaki, S Yoshimura, T Tsuyuki… - Bulletin of the …, 1986 - journal.csj.jp
… Yadanzioside M (2) was obtained as amorphous powder from acetone-hexane, mp 208–213 C (decomp). The EI-MS showed a peak at m/z 542 ([M-CgHoO3]*) and the SI-MS afforded …
Number of citations: 36 www.journal.csj.jp
M Okano, N Fukamiya, T Toyota… - Journal of natural …, 1989 - ACS Publications
Yadanziosides M [31 and P [11 were isolated from Brucea antidysenterica. Their structures were elucidated by spectral data. Bruceantinoside B reported previously was reinvestigated …
Number of citations: 21 pubs.acs.org
MI Sulistyowaty, GS Putra, J Ekowati… - Journal of Public …, 2023 - jphia.btvb.org
… of yadanziosides derivatives (yadanzioside A; yadanzioside B; yadanzioside; yadanzioside D; yadanzioside E; yadanzioside F; yadanzioside G; yadanzioside L’yadanzioside M; …
Number of citations: 2 jphia.btvb.org
N Fukamiya, KH Lee, I Muhammad, C Murakami… - Cancer Letters, 2005 - Elsevier
The effect of 63 quassinoids on eukaryotic protein synthesis has been investigated. Seventeen of the tested compounds showed potent in vitro activity, with IC 50 s below 2μM for …
Number of citations: 67 www.sciencedirect.com
IH Kim, S Takashima, Y Hitotsuyanagi… - Journal of natural …, 2004 - ACS Publications
Two new quassinoids, javanicolides C and D, and five new quassinoid glucosides, javanicosides B−F, were isolated from the seeds of Brucea javanica, along with eight known …
Number of citations: 98 pubs.acs.org
S Rahman, N Fukamiya, M Okano… - Chemical and …, 1997 - jstage.jst.go.jp
In vitro evaluation of anti-tuberculosis activity was conducted for fifty-six quassinoids isolated in our laboratory from Simaroubaceous plants, Ailanthus altissima (= Aa, 10 compounds), …
Number of citations: 102 www.jstage.jst.go.jp
SI da Silva Boeno, M de Souza Passos, M Félix… - Studies in Natural …, 2021 - Elsevier
Quassinoids are secondary metabolites that characteristically belong to the Simaroubaceae family. These compounds have called attention because they are responsible for a wide …
Number of citations: 2 www.sciencedirect.com
SL Sang, RZ Ding, JJ Jiang… - Classical Chinese …, 2022 - tmrjournals.com
Objective: To use network pharmacology to explore molecular mechanisms associated with the Chinese medicinal herb, Brucea javanica, in the treatment of nonsmall cell lung cancer (…
Number of citations: 0 www.tmrjournals.com
L Zhao, C Li, Y Zhang, Q Wen… - Anti-Cancer Agents in …, 2014 - ingentaconnect.com
In this review, the literature data on recent advances of the medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae), both phytochemical and biological investigations, are compiled. …
Number of citations: 57 www.ingentaconnect.com

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